molecular formula C13H10ClF3N2O2S B3042855 N1-(6-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)-N1-[2-(trifluoromethyl)phenyl]-2-chloroacetamide CAS No. 680214-75-9

N1-(6-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)-N1-[2-(trifluoromethyl)phenyl]-2-chloroacetamide

Cat. No.: B3042855
CAS No.: 680214-75-9
M. Wt: 350.74 g/mol
InChI Key: SXZLIILJKFRAOM-UHFFFAOYSA-N
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Description

N1-(6-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)-N1-[2-(trifluoromethyl)phenyl]-2-chloroacetamide is a substituted acetamide derivative featuring a 1,3-thiazin ring system, a 2-(trifluoromethyl)phenyl group, and a chloroacetamide moiety. The compound’s structural complexity highlights its relevance for studying structure-activity relationships (SAR) among acetamide derivatives.

Properties

IUPAC Name

2-chloro-N-(6-oxo-4,5-dihydro-1,3-thiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2S/c14-7-10(20)19(12-18-6-5-11(21)22-12)9-4-2-1-3-8(9)13(15,16)17/h1-4H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZLIILJKFRAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1=O)N(C2=CC=CC=C2C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123269
Record name 2-Chloro-N-(5,6-dihydro-6-oxo-4H-1,3-thiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680214-75-9
Record name 2-Chloro-N-(5,6-dihydro-6-oxo-4H-1,3-thiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680214-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(5,6-dihydro-6-oxo-4H-1,3-thiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N1-(6-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)-N1-[2-(trifluoromethyl)phenyl]-2-chloroacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C13H10ClF3N2O2S
  • Molecular Weight : 350.74 g/mol
  • CAS Number : 680214-75-9

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The thiazine ring and the chloroacetamide moiety are essential for its antimicrobial and potential anticancer activities. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various chloroacetamides, including this compound, it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

The compound's activity against Gram-negative bacteria was less pronounced but still notable. The structure-activity relationship (SAR) studies indicated that the position and nature of substituents on the phenyl ring significantly influence antimicrobial efficacy .

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenActivity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureusHigh
Escherichia coliModerate
Candida albicansModerate

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that similar thiazine derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .

Case Studies

  • Study on Antimicrobial Efficacy : A quantitative structure-activity relationship (QSAR) analysis was performed on a series of N-substituted phenyl chloroacetamides, including the compound . The study confirmed that compounds with halogenated phenyl rings exhibited enhanced antimicrobial activity due to increased lipophilicity, aiding membrane penetration .
  • Cytotoxicity Assessment : Another study focusing on the cytotoxic effects of thiazine derivatives reported promising results for compounds structurally similar to this compound. These compounds were tested against several cancer cell lines, showing significant inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Structural Similarities :

  • Both compounds share an acetamide backbone and aryl substituents.
  • The thiazol/thiazin heterocycle provides a nitrogen-sulfur-containing ring system, which may influence coordination or hydrogen-bonding capabilities.

Key Differences :

  • Heterocycle: The target compound’s 1,3-thiazin ring incorporates a ketone group (6-oxo) and a six-membered ring, compared to the five-membered thiazole in the dichlorophenyl analog.
  • Aryl Substituents : The trifluoromethyl group in the target compound is strongly electron-withdrawing and lipophilic, whereas the dichlorophenyl group in the analog offers moderate electronegativity and bulk.
  • Bioactivity Implications : The dichlorophenyl analog has been studied for its structural similarity to benzylpenicillin and coordination chemistry , whereas the target compound’s trifluoromethyl group may enhance metabolic stability and membrane permeability.

Table 1: Structural and Electronic Comparison

Feature Target Compound 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Heterocycle 1,3-Thiazin (6-membered, ketone) 1,3-Thiazole (5-membered)
Aryl Substituent 2-(Trifluoromethyl)phenyl 3,4-Dichlorophenyl
Electronic Effects Strong electron-withdrawing (CF₃) Moderate electron-withdrawing (Cl)
Crystallographic Data Not reported Dihedral angle: 61.8° (aryl-thiazole twist)
Insecticidal Acetamide Derivatives

Several acetamide-based insecticides in (e.g., 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxamide) share functional similarities:

  • Chloro and trifluoromethyl groups : These substituents enhance lipophilicity and resistance to enzymatic degradation.
  • Heterocyclic Diversity : Pyrazole, pyridyl, and thiazole rings are common in agrochemicals, but the target compound’s thiazin ring may offer unique target specificity.

Table 2: Bioactivity Context

Compound Class Target Relevance Example Bioactivity
Target Compound Unknown (structural analogs suggest pesticidal/medicinal potential) N/A
Insecticidal Acetamides Pyrethroid synergists Disrupt neuronal sodium channels
Thiazole-based Ligands Metal coordination Used in catalysis or drug delivery
Trifluoromethylphenyl-containing Enzyme Inhibitors

highlights nitric oxide synthase inhibitors with trifluoromethylphenyl groups, such as N1-(3-(2-(6-amino-4-methylpyridin-2-yl)ethyl)-5-(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine. These compounds leverage the trifluoromethyl group for:

  • Enhanced binding affinity : The CF₃ group’s electronegativity stabilizes interactions with hydrophobic enzyme pockets.
  • Metabolic stability : Fluorine reduces oxidative metabolism.

The target compound’s trifluoromethylphenyl group may similarly optimize pharmacokinetics, though its thiazin ring could direct activity toward distinct biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(6-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)-N1-[2-(trifluoromethyl)phenyl]-2-chloroacetamide
Reactant of Route 2
N1-(6-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)-N1-[2-(trifluoromethyl)phenyl]-2-chloroacetamide

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